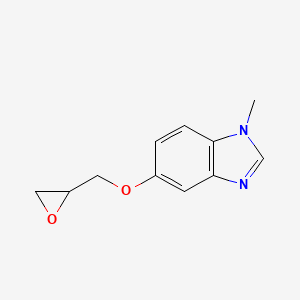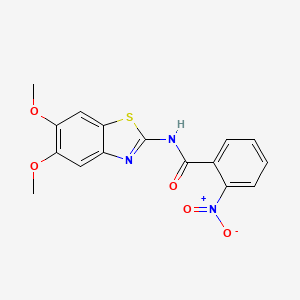
N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition
One of the significant applications of related compounds involves the inhibition of histone deacetylases (HDACs), which are crucial for the regulation of gene expression. Compounds like MGCD0103, characterized by the presence of morpholinopyrimidin moieties, have shown selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations, presenting potential for cancer therapy through the induction of cell-cycle arrest and apoptosis in cancer cells. These findings highlight the compound's promise as an anticancer drug, supported by its oral bioavailability and significant antitumor activity in vivo (Zhou et al., 2008).
Imaging Agent for Parkinson’s Disease
The compound has also been explored for its potential as a positron emission tomography (PET) imaging agent for Parkinson's disease. Derivatives like HG-10-102-01 have been synthesized and demonstrated to be potential PET agents for imaging LRRK2 enzyme, which is implicated in Parkinson’s disease. This application signifies the compound's role in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Synthesis of Novel Dihydropyrimidinone Derivatives
Research into the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been conducted, demonstrating the compound’s utility in synthetic chemistry. These derivatives were synthesized in good yields through a simple and efficient method, expanding the chemical diversity and potential applications of morpholine-based compounds (Bhat et al., 2018).
Antimicrobial Activity
Pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules have shown antimicrobial activity against selected bacterial and fungal strains. This application underscores the compound's relevance in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Majithiya & Bheshdadia, 2022).
Anti-inflammatory Activity
The synthesis and evaluation of ibuprofen analogs, including morpholine derivatives, for anti-inflammatory activity have been explored. Some of these derivatives showed potent anti-inflammatory effects, highlighting the compound's potential in developing new anti-inflammatory medications (Rajasekaran et al., 1999).
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(7-6-15-4-2-1-3-5-15)20-14-16-19-9-8-17(21-16)22-10-12-24-13-11-22/h1-5,8-9H,6-7,10-14H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTWYFPEIWWNLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2414374.png)
![11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2414375.png)

![N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2414377.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2414379.png)
![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2414380.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2414382.png)
![3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2414384.png)
![2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2414385.png)

![2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2414390.png)
